![molecular formula C10H14N4O B1525011 5-(aminométhyl)-1,4,6-triméthyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 1311317-65-3](/img/structure/B1525011.png)

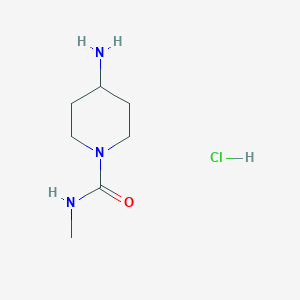

5-(aminométhyl)-1,4,6-triméthyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Vue d'ensemble

Description

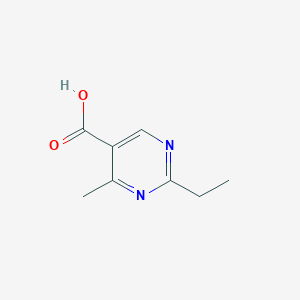

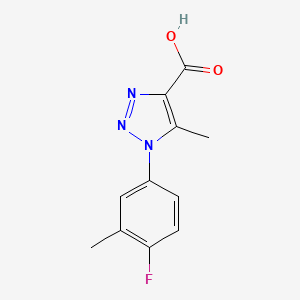

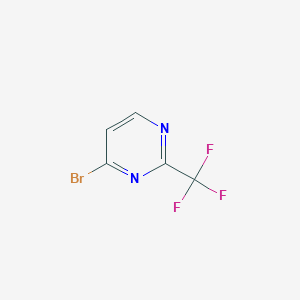

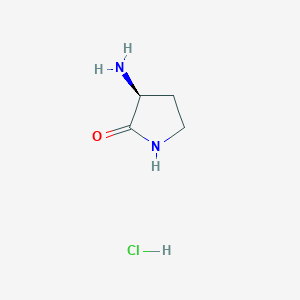

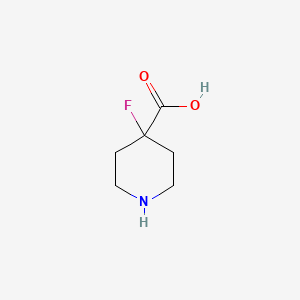

The compound “5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” is a type of pyridine derivative . Pyridine is a basic heterocyclic organic compound and is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It has been consistently incorporated in a diverse range of drug candidates approved by the FDA .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridin-5-ones involves a one-pot cascade process . This process includes Ugi–3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration . The synthesis of these compounds has been reported in several studies .

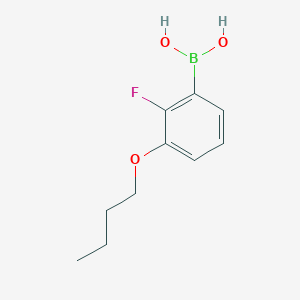

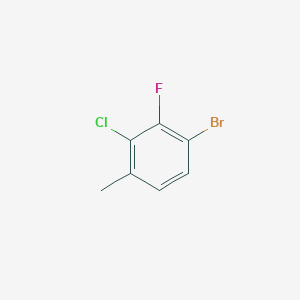

Molecular Structure Analysis

The molecular structure of “5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” is complex and involves a pyridine ring . Pyridine is an isostere of benzene, with one carbon displaced by a nitrogen atom . The structure of pyridine was discovered by Wilhelm Korner and James Dewar .

Chemical Reactions Analysis

The chemical reactions involving “5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” are complex and involve multiple steps . These reactions include the formation of polysubstituted pyrrolo[3,4-b]pyridin-5-ones via a one-pot cascade process .

Applications De Recherche Scientifique

Découverte et développement de médicaments

Ce composé, appartenant à la classe des pyrazolopyridines, est souvent exploré pour son potentiel en tant qu'agent thérapeutique en raison de sa similitude structurale avec les bases puriques telles que l'adénine et la guanine . Ses dérivés ont été étudiés pour leurs activités biologiques, notamment les effets anti-inflammatoires, analgésiques et antipyrétiques. Le groupe aminométhyl peut servir de poignée fonctionnelle pour des modifications chimiques supplémentaires, ce qui pourrait conduire à la découverte de nouveaux médicaments.

Mécanisme D'action

Mode of action

Pyrazolopyridines and aminomethylpyridines often interact with their targets through hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical pathways

Pyrazolopyridines and aminomethylpyridines can affect a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

Compounds with pyrazolopyridine and aminomethylpyridine structures generally have good bioavailability due to their favorable physicochemical properties .

Result of action

Pyrazolopyridines and aminomethylpyridines have been used to treat a variety of diseases, suggesting that they can have a wide range of biological effects .

Analyse Biochimique

Biochemical Properties

Pyridine derivatives, which share a similar structure, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the function of these biomolecules .

Cellular Effects

Similar pyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

5-(aminomethyl)-1,4,6-trimethyl-2H-pyrazolo[3,4-b]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c1-5-7(4-11)6(2)12-9-8(5)10(15)13-14(9)3/h4,11H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRDQWDIVWNPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=C1C(=O)NN2C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B1524932.png)

![Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1524950.png)